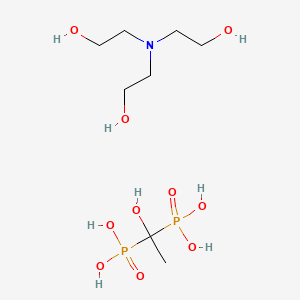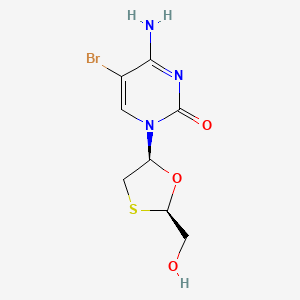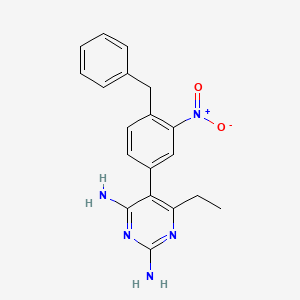
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The molecular formula of this compound is C19H19N5O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- typically involves the reaction of appropriate substituted anilines with ethyl cyanoacetate, followed by cyclization and nitration steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and various solvents like ethanol and methanol. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso compounds, and substituted pyrimidines. These products can be further utilized in various chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but lacks the nitro and phenylmethyl groups.
5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine: Contains a piperidine ring instead of a phenylmethyl group
Uniqueness
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro and phenylmethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
289636-44-8 |
|---|---|
Molekularformel |
C19H19N5O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
5-(4-benzyl-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19N5O2/c1-2-15-17(18(20)23-19(21)22-15)14-9-8-13(16(11-14)24(25)26)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H4,20,21,22,23) |
InChI-Schlüssel |
AGEVNTXDTUYAHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


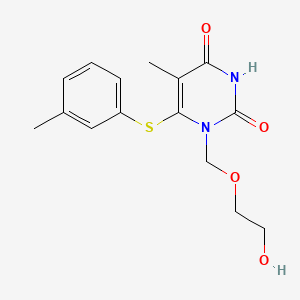
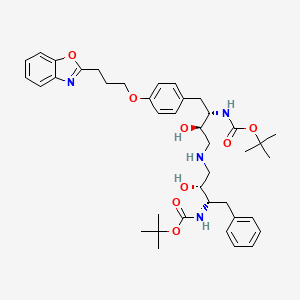
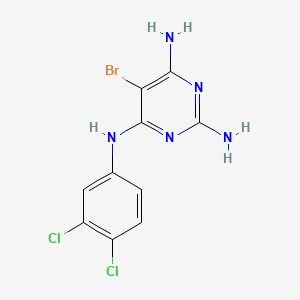
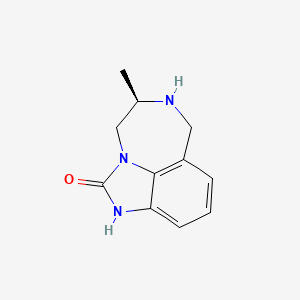
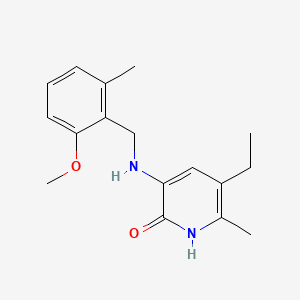
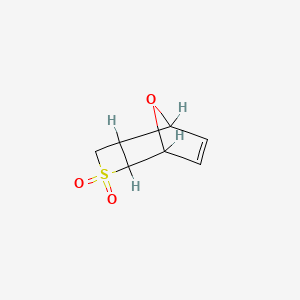
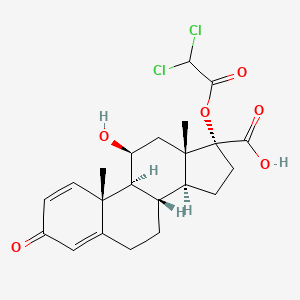
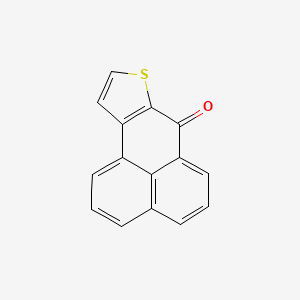
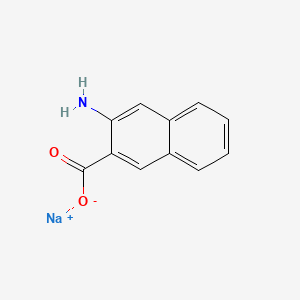
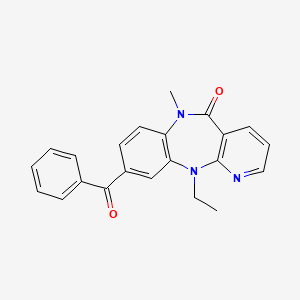

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
